N-(2,4-dimethoxyphenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide
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Overview
Description
N-(2,4-DIMETHOXYPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHOXYPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxybenzene, piperidine, and quinoline derivatives. Common synthetic routes may involve:
Acylation: Introduction of the acetamide group through acylation reactions.
Cyclization: Formation of the quinoline ring via cyclization reactions.
Functional Group Interconversion: Conversion of functional groups to achieve the desired structure.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHOXYPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,4-DIMETHOXYPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE include other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Quinoline N-oxides: Studied for their diverse biological activities.
Uniqueness
The uniqueness of N-(2,4-DIMETHOXYPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE lies in its specific structure, which may confer unique biological activities and chemical properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C25H27N3O5 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[2-oxo-4-(piperidine-1-carbonyl)quinolin-1-yl]acetamide |
InChI |
InChI=1S/C25H27N3O5/c1-32-17-10-11-20(22(14-17)33-2)26-23(29)16-28-21-9-5-4-8-18(21)19(15-24(28)30)25(31)27-12-6-3-7-13-27/h4-5,8-11,14-15H,3,6-7,12-13,16H2,1-2H3,(H,26,29) |
InChI Key |
DTEBJYIBUMHAKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C(=O)N4CCCCC4)OC |
Origin of Product |
United States |
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